Amlodipine benzoate is a pharmaceutical compound primarily used as a long-acting calcium channel blocker, effectively managing hypertension and angina. The compound is derived from amlodipine, which was patented in 1982 and approved for medical use in 1990. Amlodipine benzoate is recognized for its ability to inhibit calcium ion influx into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced blood pressure .
Amlodipine benzoate is classified under the following categories:
The synthesis of amlodipine benzoate can be achieved through various methods, including:
The molecular structure of amlodipine benzoate can be represented as follows:
The compound exhibits a complex structure with multiple functional groups contributing to its pharmacological activity. Key features include:
Amlodipine benzoate undergoes several chemical reactions relevant to its pharmacological activity:
The efficacy of amlodipine benzoate as a calcium channel blocker is attributed to its ability to stabilize the inactive state of calcium channels, thereby reducing muscle contraction and promoting vasodilation.
Amlodipine benzoate acts primarily by inhibiting calcium ion influx through L-type calcium channels located in vascular smooth muscle and cardiac muscle cells. This inhibition leads to:
Pharmacokinetic studies indicate that amlodipine has a bioavailability of 64–90% with an elimination half-life ranging from 30 to 50 hours, allowing for once-daily dosing .
Characterization techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly employed to assess purity and structural integrity during synthesis .
Amlodipine benzoate is primarily utilized in clinical settings for:
Additionally, research continues into its potential neuroprotective effects and applications in other cardiovascular conditions due to its mechanism of action on calcium channels .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4